An In-Depth Technical Guide to Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate: A Privileged Scaffold for Kinase-Targeted Drug Discovery
An In-Depth Technical Guide to Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate: A Privileged Scaffold for Kinase-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate, a heterocyclic compound with significant potential in medicinal chemistry. By leveraging the established pharmacological importance of the indazole nucleus and the versatile reactivity of the cyanoacrylate moiety, this molecule represents a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. This document will delve into its chemical properties, a proposed synthetic route based on established methodologies, and a forward-looking perspective on its potential biological activities, with a focus on kinase inhibition.
The Architectural Blueprint: Understanding the Components
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate is a molecule of significant interest due to the convergence of two key structural motifs: the 3-aminoindazole core and the ethyl cyanoacrylate backbone.
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The Indazole Nucleus: A Cornerstone of Medicinal Chemistry The indazole scaffold is a well-recognized "privileged structure" in drug discovery, found in numerous FDA-approved drugs.[1] Its unique bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, allows for diverse interactions with biological targets.[2] Specifically, the 3-aminoindazole moiety is a key pharmacophore in a multitude of kinase inhibitors, where the amino group often forms crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[3][4] The indazole ring itself can act as a bioisosteric replacement for other aromatic systems, like catechol, offering improved pharmacokinetic properties.[5][6]
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The Ethyl Cyanoacrylate Moiety: A Reactive and Versatile Synthon The ethyl cyanoacrylate portion of the molecule is characterized by its electrophilic double bond, activated by the presence of both a nitrile and an ester group. This functionality makes it a versatile building block in organic synthesis, often participating in Michael additions and Knoevenagel condensations.[7] While widely known for its use in adhesives, the cyanoacrylate scaffold is also present in various biologically active compounds, contributing to their interaction with target proteins.[8]
The strategic combination of these two components in ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate suggests a molecule with the potential for high-affinity binding to protein kinases, making it a compelling candidate for anticancer drug development.
Synthesis and Characterization: A Proposed Pathway
Proposed Synthesis Workflow
The proposed synthesis involves a nucleophilic vinylic substitution reaction.
Caption: Proposed synthesis of ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate.
Step-by-Step Experimental Protocol (Proposed)
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Reactant Preparation: In a round-bottom flask, dissolve 3-aminoindazole (1 equivalent) in a suitable solvent such as ethanol.
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Addition of Reagents: To the stirred solution, add ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) followed by a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 equivalents).
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Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
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Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate.
Predicted Physicochemical and Spectroscopic Data
The following table summarizes the predicted and known properties of the target compound and its key precursor, 3-aminoindazole.
| Property | Value (Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate) | Value (3-Aminoindazole) | Reference |
| Molecular Formula | C₁₃H₁₂N₄O₂ | C₇H₇N₃ | [6] |
| Molecular Weight | 256.26 g/mol | 133.15 g/mol | [6][9] |
| Appearance | Predicted to be a solid | Solid | [6][9] |
| ¹H NMR (DMSO-d₆, δ ppm) | Predicted: Aromatic protons (4H, m, ~7.0-8.0), Vinyl proton (1H, s, ~8.2), NH protons (2H, br s), Ethyl group (3H, t; 2H, q) | Aromatic protons (4H, m, ~6.7-7.7), NH₂ (2H, br s, ~4.3), NH (1H, br s, ~13.0) | [10][11] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Predicted: Aromatic carbons (~110-140), Vinyl carbons (~90, ~155), Cyano carbon (~118), Carbonyl carbon (~165), Ethyl carbons (~14, ~60) | Aromatic carbons (~110-149) | [12][13] |
| Mass Spectrum (m/z) | Predicted: [M+H]⁺ at 257.10 | [M]⁺ at 133.06 | [14][15] |
Biological Activity and Mechanism of Action: A Kinase Inhibition Hypothesis
Based on the extensive literature on 3-aminoindazole derivatives, it is hypothesized that ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate will exhibit potent inhibitory activity against one or more protein kinases.[3][4] The 3-amino group is positioned to act as a hydrogen bond donor, a critical interaction for binding to the hinge region of many kinase ATP-binding sites. The ethyl cyanoacrylate moiety could engage in additional interactions, potentially conferring selectivity for specific kinases.
Potential Signaling Pathway Inhibition
A key signaling pathway frequently dysregulated in cancer and targeted by indazole-based inhibitors is the PI3K/AKT/mTOR pathway.[4] Inhibition of kinases within this pathway can lead to decreased cell proliferation and survival, and the induction of apoptosis.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
In Vitro Biological Evaluation Protocol
To validate the anticancer potential of ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate, a series of in vitro assays would be essential.
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Cell Proliferation Assay (MTT or CellTiter-Glo®):
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Objective: To determine the cytotoxic or cytostatic effects of the compound on various cancer cell lines.
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Method: Cancer cell lines (e.g., those with known PI3K pathway mutations) are seeded in 96-well plates and treated with a serial dilution of the compound for 72 hours. Cell viability is then assessed using a colorimetric (MTT) or luminescent (CellTiter-Glo®) readout.
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Endpoint: Calculation of the half-maximal inhibitory concentration (IC₅₀) value.
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Kinase Inhibition Assay (e.g., LanthaScreen™ or ADP-Glo™):
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Objective: To directly measure the inhibitory activity of the compound against specific protein kinases.
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Method: The compound is incubated with a purified kinase, its substrate, and ATP. The amount of phosphorylated substrate or consumed ATP is then quantified.
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Endpoint: Determination of the IC₅₀ value for kinase inhibition.
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-
Western Blot Analysis:
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Objective: To investigate the effect of the compound on the phosphorylation status of key proteins within a signaling pathway.
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Method: Cancer cells are treated with the compound for a defined period. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of proteins like AKT and S6 ribosomal protein (a downstream target of mTOR).
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Endpoint: Visualization of a dose-dependent decrease in the phosphorylation of target proteins.
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Conclusion and Future Directions
Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate stands as a molecule of high interest for drug discovery, strategically designed to leverage the proven therapeutic potential of the 3-aminoindazole scaffold. While experimental data on this specific compound is yet to be published, the established chemistry and pharmacology of its constituent parts provide a strong rationale for its investigation as a kinase inhibitor for cancer therapy. The proposed synthetic route is robust and relies on well-understood chemical principles. Future work should focus on the synthesis and purification of this compound, followed by a comprehensive biological evaluation to elucidate its specific kinase targets and its efficacy in preclinical cancer models.
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